

# A Comparative Analysis of RG7800 and Risdiplam (RG7916) Efficacy in Spinal Muscular Atrophy

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## Compound of Interest

Compound Name: RG7800

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A comprehensive guide for researchers and drug development professionals on the performance of two key SMN2 splicing modifiers in the treatment of Spinal Muscular Atrophy (SMA), supported by experimental data.

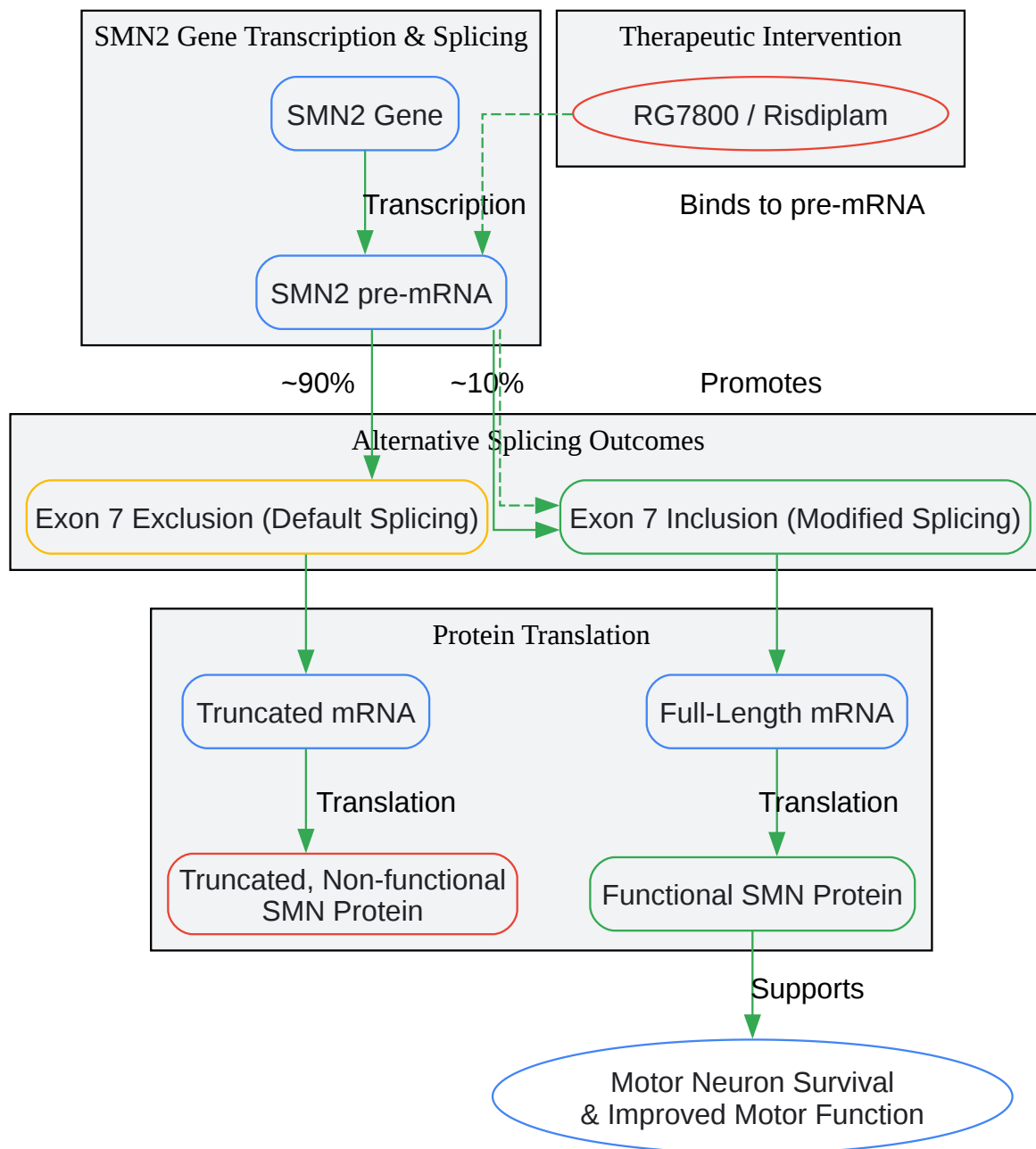
This guide provides an objective comparison of the efficacy of **RG7800** and its successor, Risdiplam (RG7916), two orally administered small molecules designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) gene. The primary therapeutic goal for Spinal Muscular Atrophy (SMA) is to increase the production of functional Survival Motor Neuron (SMN) protein, which is deficient in this debilitating neuromuscular disease. Both **RG7800** and Risdiplam aim to achieve this by promoting the inclusion of exon 7 in the SMN2 pre-mRNA, leading to the synthesis of full-length, functional SMN protein.<sup>[1]</sup> While **RG7800** showed initial promise, its clinical development was halted due to safety concerns observed in animal studies.<sup>[1][2]</sup> Risdiplam was subsequently developed with an improved safety and specificity profile and has since gained regulatory approval for the treatment of SMA.<sup>[3]</sup>

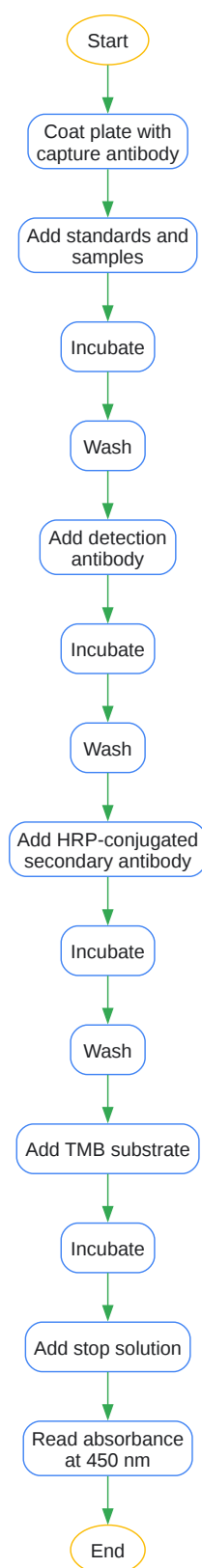
## Mechanism of Action: Enhancing Full-Length SMN Protein Production

Spinal Muscular Atrophy is caused by mutations or deletions in the SMN1 gene, which is the primary producer of the SMN protein essential for motor neuron survival. A second gene, SMN2, can also produce SMN protein, but due to an alternative splicing event that typically

excludes exon 7, it predominantly generates a truncated, non-functional protein. Both **RG7800** and Risdiplam are designed to correct this splicing defect in SMN2 pre-mRNA.

These small molecules act as SMN2 splicing modifiers. They bind to specific sites on the SMN2 pre-mRNA, including the 5' splice site of intron 7 and an exonic splicing enhancer in exon 7. This binding facilitates the recruitment of the splicing machinery to include exon 7 in the final mRNA transcript. The resulting full-length mRNA is then translated into a functional SMN protein, thereby compensating for the deficiency caused by the non-functional SMN1 gene. Risdiplam is reported to be an improved version of **RG7800**, with greater specificity for SMN2 and a more favorable pharmacokinetic and pharmacodynamic profile.





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## References

- 1. Examination of Upper Limb Function and the Relationship with Gross Motor Functional and Structural Parameters in Patients with Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mfm-nmd.org [mfm-nmd.org]
- 3. treat-nmd.org [treat-nmd.org]
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